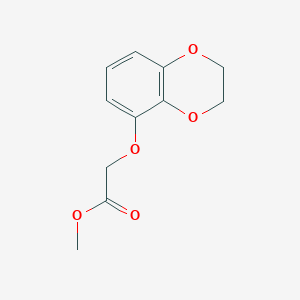![molecular formula C11H12ClN3OS2 B11464119 5-[(5-Chlorothiophen-2-yl)carbonyl]-2-N-isopropyl-1,3-thiazole-2,4-diamine](/img/structure/B11464119.png)
5-[(5-Chlorothiophen-2-yl)carbonyl]-2-N-isopropyl-1,3-thiazole-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Chlorothiophene-2-carbonyl)-N2-(propan-2-yl)-1,3-thiazole-2,4-diamine is a complex organic compound that features a thiazole ring substituted with a chlorothiophene moiety and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-chlorothiophene-2-carbonyl)-N2-(propan-2-yl)-1,3-thiazole-2,4-diamine typically involves multi-step organic reactions. One common approach starts with the preparation of 5-chlorothiophene-2-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride . This intermediate is then reacted with 2-amino-1,3-thiazole under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(5-Chlorothiophene-2-carbonyl)-N2-(propan-2-yl)-1,3-thiazole-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorothiophene moiety, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophenes .
Scientific Research Applications
5-(5-Chlorothiophene-2-carbonyl)-N2-(propan-2-yl)-1,3-thiazole-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(5-chlorothiophene-2-carbonyl)-N2-(propan-2-yl)-1,3-thiazole-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Chlorothiophene-2-carboxylic acid: A precursor in the synthesis of the target compound.
2-Amino-1,3-thiazole: Another building block used in the synthesis.
5-Chloro-4-nitrothiophene-2-carboxylic acid: A related compound with different substituents.
Uniqueness
5-(5-Chlorothiophene-2-carbonyl)-N2-(propan-2-yl)-1,3-thiazole-2,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12ClN3OS2 |
|---|---|
Molecular Weight |
301.8 g/mol |
IUPAC Name |
[4-amino-2-(propan-2-ylamino)-1,3-thiazol-5-yl]-(5-chlorothiophen-2-yl)methanone |
InChI |
InChI=1S/C11H12ClN3OS2/c1-5(2)14-11-15-10(13)9(18-11)8(16)6-3-4-7(12)17-6/h3-5H,13H2,1-2H3,(H,14,15) |
InChI Key |
RZFMOGPIUUATIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=C(S1)C(=O)C2=CC=C(S2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide](/img/structure/B11464038.png)
![Methyl 2-amino-5-methyl-4-oxo-3H-pyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B11464045.png)
![2-[(4-fluorophenyl)amino]-8-methyl-4-(thiophen-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11464048.png)
![(1S)-1-[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-phenylethanamine](/img/structure/B11464061.png)
![5-[3-(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-methoxyphenol](/img/structure/B11464064.png)
![2-Amino-4-oxo-[1,3]thiazino[5,6-c]quinoline-9-carboxylic acid](/img/structure/B11464066.png)

![N-{2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide](/img/structure/B11464073.png)
![N-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-2-(1,2,3,4-tetrazol-2-yl)acetamide](/img/structure/B11464091.png)
![N-(2-methoxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11464095.png)


![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11464107.png)
![1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-2-methyl-5-nitro-1H-imidazole](/img/structure/B11464114.png)
